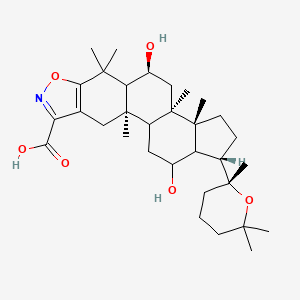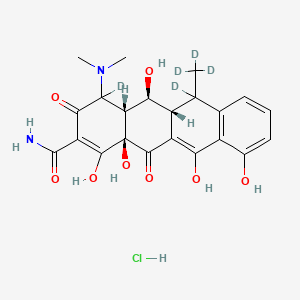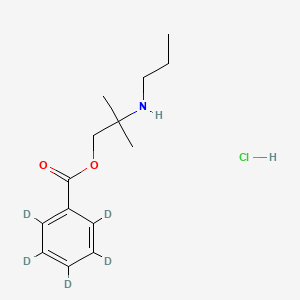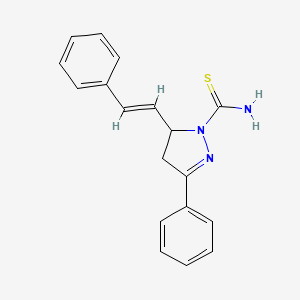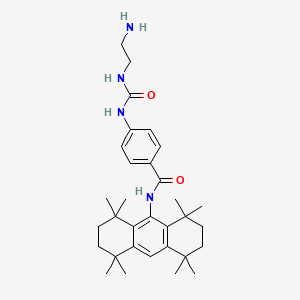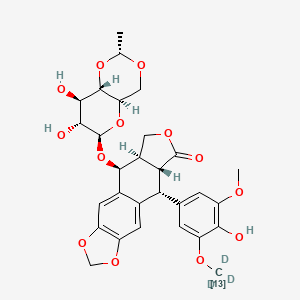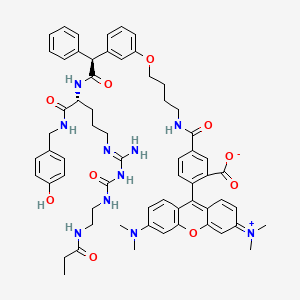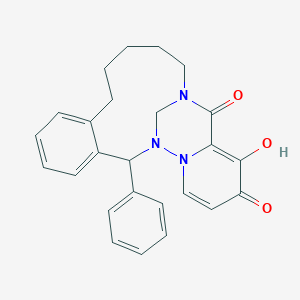
S-(5'-Adenosyl)-L-homocysteine-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SAH-13C5: S-Adenosylhomocysteine-13C5 , is a stable isotope-labeled compound. It is an amino acid derivative and a modulator in several metabolic pathways. This compound is an intermediate in the synthesis of cysteine and adenosine . SAH-13C5 is particularly significant in scientific research due to its role as an inhibitor for the METTL3-METTL14 heterodimer complex, with an IC50 of 0.9 µM .
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of SAH-13C5 involves the incorporation of stable heavy isotopes of carbon into the molecule. This is typically achieved through synthetic organic chemistry techniques, where the carbon-13 isotope is introduced at specific positions within the molecule .
Industrial Production Methods: : Industrial production of SAH-13C5 is carried out using advanced synthetic methods that ensure high purity and yield. The process involves the use of labeled precursors and controlled reaction conditions to achieve the desired isotopic labeling . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for research applications .
化学反应分析
Types of Reactions: : SAH-13C5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAH-13C5 may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学研究应用
SAH-13C5 has a wide range of scientific research applications, including but not limited to:
作用机制
SAH-13C5 exerts its effects by inhibiting the METTL3-METTL14 heterodimer complex, which is involved in the methylation of RNA. This inhibition occurs with an IC50 of 0.9 µM . The compound acts as a competitive inhibitor, binding to the active site of the enzyme complex and preventing the methylation of RNA substrates . This inhibition can affect various cellular processes, including gene expression and protein synthesis .
相似化合物的比较
Similar Compounds
S-Adenosylhomocysteine (SAH): The non-labeled version of SAH-13C5, which also acts as an inhibitor of methyltransferases.
S-Adenosylmethionine (SAM): A related compound that serves as a methyl donor in various biochemical reactions.
Homocysteine: An amino acid that is an intermediate in the metabolism of methionine and cysteine.
Uniqueness: : SAH-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool for researchers studying complex biochemical pathways and mechanisms .
属性
分子式 |
C14H20N6O5S |
|---|---|
分子量 |
389.38 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,7+1,9+1,10+1,13+1 |
InChI 键 |
ZJUKTBDSGOFHSH-PKJIWKIESA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


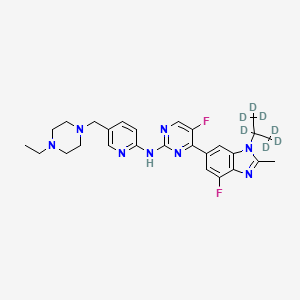
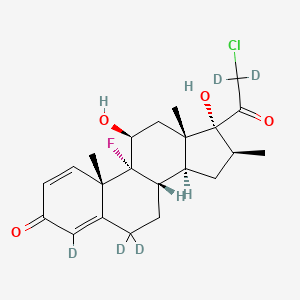
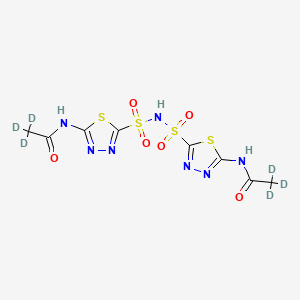

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
